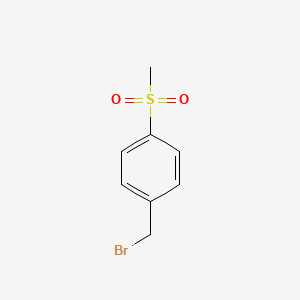

1-(Bromomethyl)-4-(methylsulfonyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-4-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGKPAXHJTMHWAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347246 | |

| Record name | 1-(Bromomethyl)-4-methanesulfonylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53606-06-7 | |

| Record name | 1-(Bromomethyl)-4-methanesulfonylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Methylsulfonyl)benzyl Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Bromomethyl)-4-(methylsulfonyl)benzene

CAS Number: 53606-06-7

This technical guide provides a comprehensive overview of 1-(Bromomethyl)-4-(methylsulfonyl)benzene, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and significant applications, with a focus on its role in the production of the selective COX-2 inhibitor, Etoricoxib.

Chemical and Physical Properties

This compound is a crystalline solid at room temperature. Its chemical structure features a benzene ring substituted with a bromomethyl and a methylsulfonyl group at the para position. This unique arrangement of functional groups makes it a versatile reagent in organic synthesis, particularly for introducing the 4-(methylsulfonyl)phenylmethyl moiety into target molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 53606-06-7 | [1][2] |

| Molecular Formula | C₈H₉BrO₂S | [1] |

| Molecular Weight | 249.12 g/mol | [1] |

| Appearance | Beige to brown crystalline powder | [1] |

| Melting Point | 82-86 °C | [1] |

| Boiling Point | 375.2 ± 34.0 °C (Predicted) | [1] |

| Density | 1.550 g/cm³ | [1] |

| Solubility | Soluble in Methanol | [1] |

| Storage Temperature | Keep in a dark place, sealed in dry, room temperature. | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. A common and effective method involves the bromination of 4-methylphenyl methyl sulfone. Below is a detailed experimental protocol adapted from established procedures.

Experimental Protocol: Synthesis from 4-Methylphenyl Methyl Sulfone

This protocol describes the radical bromination of 4-methylphenyl methyl sulfone to yield this compound.

Materials:

-

4-Methylphenyl methyl sulfone

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (as a radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Sodium sulfite solution (aqueous)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylphenyl methyl sulfone (1 equivalent) in carbon tetrachloride.

-

Addition of Reagents: To the solution, add N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) and a catalytic amount of benzoyl peroxide (BPO) or AIBN.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain the reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within a few hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium sulfite to quench any remaining bromine.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the solvent from the filtrate using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound as a crystalline solid.

-

Application in Drug Development: Synthesis of Etoricoxib Intermediate

A primary and critical application of this compound is as a key building block in the synthesis of Etoricoxib, a selective COX-2 inhibitor used for the treatment of arthritis and pain. It is used to introduce the 4-(methylsulfonyl)phenylmethyl group via alkylation of a suitable nucleophile to form the ketosulfone intermediate, 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethan-1-one.

Experimental Protocol: Synthesis of the Etoricoxib Ketosulfone Intermediate

This protocol details the palladium-catalyzed α-arylation of 1-(6-methylpyridin-3-yl)ethanone with a 4-(methylsulfonyl)phenyl source. While the literature more commonly describes the use of 1-bromo-4-(methylsulfonyl)benzene in a coupling reaction, a similar alkylation can be envisioned with this compound. The following is a representative procedure for the C-C bond formation to generate the ketosulfone intermediate.

Materials:

-

1-(6-methylpyridin-3-yl)ethanone

-

This compound

-

Potassium phosphate (K₃PO₄) or another suitable base

-

Palladium(II) acetate (Pd(OAc)₂) or a similar palladium catalyst

-

Xantphos or another suitable phosphine ligand

-

N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Water

-

Acetone

Equipment:

-

Reaction flask (e.g., three-neck round-bottom flask)

-

Mechanical stirrer

-

Thermometer

-

Condenser

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Filtration apparatus

Procedure:

-

Reaction Setup: To a reaction flask under an inert nitrogen atmosphere, add 1-(6-methylpyridin-3-yl)ethanone (1 equivalent), this compound (1 equivalent), potassium phosphate (3 equivalents), palladium(II) acetate (0.15 mol%), and Xantphos (0.075 mol%).

-

Solvent Addition: Add N,N-dimethylformamide to the flask.

-

Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with nitrogen to ensure an inert atmosphere.

-

Reaction Execution: Heat the reaction mixture to approximately 85°C with mechanical stirring. Maintain this temperature for about 24-30 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., HPLC).

-

Workup:

-

Cool the reaction mixture.

-

Dilute the mixture with water, which should induce precipitation of the product.

-

Stir the resulting suspension at a cooler temperature (e.g., 3°C) for a couple of hours.

-

Filter the suspension to collect the solid product.

-

Wash the collected solid with water.

-

-

Purification:

-

The crude product can be further purified by recrystallization from a suitable solvent such as N,N-dimethylformamide or by washing with a solvent like acetone to yield the pure ketosulfone intermediate, 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethan-1-one, as a solid.

-

Signaling Pathways and Biological Activity

Current scientific literature does not indicate that this compound itself has direct biological activity or directly modulates specific signaling pathways. Its significance in the context of drug development and biological systems is primarily as a synthetic intermediate. The biological activity of interest arises from the final drug molecule, Etoricoxib, which is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. The COX-2 enzyme is a key player in the inflammatory signaling pathway, responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of pain and inflammation.

Visualizations

Synthesis of this compound

Caption: Synthetic route to this compound.

Synthetic Workflow for the Etoricoxib Ketosulfone Intermediate

Caption: Key C-C bond formation in the synthesis of the Etoricoxib intermediate.

References

Technical Guide: Physical Properties of 1-(Bromomethyl)-4-(methylsulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1-(Bromomethyl)-4-(methylsulfonyl)benzene, a compound of interest in synthetic chemistry and drug discovery. The information is presented to support research and development activities, with a focus on clarity and practical application.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in various chemical reactions. A summary of these properties is provided in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉BrO₂S | [1][2][3][4][5] |

| Molecular Weight | 249.12 g/mol | [1][4] |

| Melting Point | 82-86 °C | [1][6] |

| Boiling Point | 375.2 ± 34.0 °C (Predicted) | [1] |

| Density | 1.550 g/cm³ | [1][6] |

| Appearance | Beige to brown crystalline powder | [6] |

| Solubility | Soluble in Methanol | [1] |

Experimental Protocols

Detailed methodologies for the determination of the key physical properties of solid organic compounds like this compound are outlined below. These are generalized standard procedures.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small sample of this compound is finely ground into a powder using a mortar and pestle.[7]

-

The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid into the closed end to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

-

The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has transitioned into a clear liquid is recorded as the end of the melting range.[8] A sharp melting range (typically 0.5-1.0 °C) is indicative of a pure compound.

Boiling Point Determination (Predicted Value)

The provided boiling point is a predicted value, likely obtained through computational modeling. Experimental determination for high-boiling solids can be challenging and is often performed under reduced pressure. A general method for determining the boiling point of a liquid is provided for context.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath)

Procedure:

-

A small amount of the substance is placed in the test tube.

-

A capillary tube, sealed at one end, is placed inverted (open end down) into the test tube.

-

The test tube is attached to a thermometer and heated in a heating bath.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heating is stopped, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[9]

Density Determination (Gas Pycnometry)

Gas pycnometry is a common method for determining the skeletal density of a solid powder.

Apparatus:

-

Gas pycnometer

-

Analytical balance

Procedure:

-

A known mass of this compound is accurately weighed using an analytical balance.

-

The sample is placed in the sample chamber of the gas pycnometer.

-

The instrument is purged with an inert gas, typically helium, to remove air and moisture.

-

A known quantity of the inert gas is introduced into a reference chamber of known volume.

-

The gas is then allowed to expand into the sample chamber.

-

By measuring the pressure change, the volume of the solid sample can be determined based on the ideal gas law.

-

The density is then calculated by dividing the mass of the sample by its measured volume.[10]

Solubility Assessment

A qualitative assessment of solubility in various solvents is crucial for reaction setup and purification.

Apparatus:

-

Small test tubes

-

Vortex mixer or stirring rod

-

Graduated pipette

Procedure:

-

A small, measured amount of this compound (e.g., 10 mg) is placed into a test tube.

-

A small volume of the solvent to be tested (e.g., 1 mL of Methanol) is added to the test tube.[11]

-

The mixture is agitated vigorously using a vortex mixer or by stirring for a set period.

-

A visual observation is made to determine if the solid has completely dissolved. The substance is classified as soluble, partially soluble, or insoluble.[2]

Process Visualization

The following diagram illustrates a general workflow for the characterization of the physical properties of a solid organic compound such as this compound.

Caption: General experimental workflow for determining the physical properties of a solid organic compound.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. This compound 95% | CAS: 53606-06-7 | AChemBlock [achemblock.com]

- 5. This compound [oakwoodchemical.com]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Video: Boiling Points - Concept [jove.com]

- 10. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

1-(Bromomethyl)-4-(methylsulfonyl)benzene synthesis and characterization

An In-depth Technical Guide on the Synthesis and Characterization of 1-(Bromomethyl)-4-(methylsulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 4-(methylsulfonyl)benzyl bromide, is a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Its bifunctional nature, featuring a reactive benzyl bromide group and a polar methylsulfonyl group, makes it a versatile building block. This technical guide provides a comprehensive overview of the primary synthesis routes and detailed characterization of this compound. The document includes detailed experimental protocols, tabulated analytical data, and a visual representation of the synthetic workflow to support researchers in its effective application.

Synthesis Pathways

The synthesis of this compound can be effectively achieved through two principal methods: the radical bromination of a toluene derivative or the conversion of a benzylic alcohol.

Method A: Radical Bromination of 1-Methyl-4-(methylsulfonyl)benzene

This approach involves the free-radical bromination of the methyl group of 1-methyl-4-(methylsulfonyl)benzene. N-Bromosuccinimide (NBS) is commonly employed as the bromine source, with a radical initiator such as benzoyl peroxide or AIBN. The reaction is typically conducted in a non-polar solvent like carbon tetrachloride under reflux.

Method B: Conversion of (4-(Methylsulfonyl)phenyl)methanol

An alternative route begins with (4-(methylsulfonyl)phenyl)methanol. The hydroxyl group is first converted into a better leaving group, often by reaction with methanesulfonyl chloride, followed by nucleophilic substitution with a bromide salt, such as lithium bromide, to yield the final product.[1][2]

Below is a diagram illustrating the workflow for the synthesis of this compound.

Caption: Synthetic routes to this compound.

Experimental Protocols

Synthesis Protocol for Method A: Radical Bromination

This protocol is adapted from established procedures for benzylic bromination.[1]

-

Reaction Setup: A stirred mixture of 1-methyl-4-(methylsulfonyl)benzene (7.5 mmol), N-bromosuccinimide (7.10 mmol), and benzoyl peroxide (0.30 mmol) is prepared in carbon tetrachloride.[1]

-

Reaction Execution: The mixture is heated to reflux and irradiated with a suitable light source (e.g., a sunlamp) to initiate the radical reaction. The reaction progress is monitored by TLC or GC.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the succinimide byproduct is removed by filtration.

-

Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography to yield this compound.

Synthesis Protocol for Method B: Conversion of Alcohol

This protocol is based on a procedure reported by ChemicalBook.[2]

-

Reaction Setup: To a stirred solution of (4-(methylsulfonyl)phenyl)methanol (10.7 mmol) and triethylamine (16.1 mmol) in acetone (25 mL) at 0 °C, methanesulfonyl chloride (12.9 mmol) is added dropwise.[1][2]

-

Mesylation: The reaction mixture is stirred at 0 °C for 30 minutes.[1]

-

Bromination: The mixture is filtered, and lithium bromide (53.7 mmol) is added to the filtrate at 0 °C.[1][2] The resulting mixture is stirred at 0 °C for 5 minutes, then allowed to warm to room temperature and stirred for an additional 1.5 hours.[2]

-

Work-up: The reaction mixture is filtered again, and the filtrate is concentrated under vacuum. The residue is diluted with water (50 mL) and extracted with dichloromethane (3 x 50 mL).[2]

-

Purification: The combined organic phases are dried over anhydrous sodium sulfate and concentrated under vacuum to afford this compound as a white solid.[2]

Characterization Data

The identity and purity of the synthesized this compound are confirmed through various analytical techniques.

Physical Properties

| Property | Value | Reference |

| Appearance | White to beige crystalline powder | [1][2] |

| Molecular Formula | C₈H₉BrO₂S | [2][3] |

| Molecular Weight | 249.12 g/mol | [2] |

| Melting Point | 82-86 °C | [2] |

| Solubility | Soluble in Methanol | [2] |

Spectroscopic Data

The structural confirmation is primarily achieved through NMR spectroscopy.

| ¹H NMR (300 MHz, CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| Aromatic-H | 7.95 | Doublet | 8.4 | 2H |

| Aromatic-H | 7.61 | Doublet | 8.4 | 2H |

| CH₂Br | 4.53 | Singlet | - | 2H |

| SO₂CH₃ | 3.08 | Singlet | - | 3H |

| Reference for ¹H NMR data:[2] |

Infrared (IR) Spectroscopy: Characteristic IR absorption bands for aromatic compounds are expected in the 1450-1600 cm⁻¹ region.[4] The C-H stretching of the aromatic ring typically appears around 3030 cm⁻¹.[4] Specific bands for the sulfonyl group (S=O stretches) are also anticipated.

Mass Spectrometry (MS): The mass spectrum would be expected to show the molecular ion peak, considering the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Safety Information

This compound is classified as a warning-level hazard, with hazard statements H302 (Harmful if swallowed) and H319 (Causes serious eye irritation).[2] Appropriate personal protective equipment, including gloves and eye protection, should be worn during handling.[5] All manipulations should be performed in a well-ventilated fume hood.

This guide consolidates essential information on the synthesis and characterization of this compound, providing a solid foundation for its use in research and development. The detailed protocols and compiled data aim to facilitate its efficient and safe application in the synthesis of novel chemical entities.

References

An In-depth Technical Guide to 1-(Bromomethyl)-4-(methylsulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(Bromomethyl)-4-(methylsulfonyl)benzene, a key reagent in synthetic chemistry, particularly in the development of novel therapeutic agents. This document details its chemical identity, physicochemical properties, synthesis protocols, and its application in the context of drug discovery, including a conceptual signaling pathway where its derivatives have shown potential.

Chemical Identity and Synonyms

The compound with the systematic IUPAC name This compound is a substituted aromatic hydrocarbon.[1] It is also commonly known by several synonyms, which are often used interchangeably in scientific literature and chemical catalogs.

Table 1: IUPAC Name and Synonyms

| Type | Name |

| IUPAC Name | This compound |

| Synonyms | 4-(Methylsulfonyl)benzyl bromide |

| 4-Methylsulphonylbenzyl bromide | |

| 4-(Bromomethyl)phenyl methyl sulfone |

Physicochemical and Spectral Data

A thorough understanding of the physical and chemical properties of this compound is crucial for its handling, storage, and application in synthesis. The key properties are summarized in the table below.

Table 2: Quantitative Physicochemical and Spectral Data

| Property | Value | Reference |

| Molecular Formula | C₈H₉BrO₂S | [1] |

| Molecular Weight | 249.13 g/mol | [1] |

| Appearance | White to beige crystalline powder | |

| Melting Point | 82-86 °C | |

| Boiling Point | 375.2 ± 34.0 °C (Predicted) | |

| Solubility | Soluble in methanol and dichloromethane. | |

| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 7.95 (d, J=8.4 Hz, 2H), 7.61 (d, J=8.4 Hz, 2H), 4.53 (s, 2H), 3.08 (s, 3H) | |

| SMILES | CS(=O)(=O)c1ccc(CBr)cc1 | [1] |

Experimental Protocols: Synthesis

The synthesis of this compound is typically achieved through the bromination of the corresponding alcohol, (4-(methylsulfonyl)phenyl)methanol. The following is a detailed experimental protocol adapted from established synthetic methods.

Materials:

-

(4-(methylsulfonyl)phenyl)methanol

-

Methanesulfonyl chloride

-

Triethylamine

-

Acetone

-

Lithium bromide

-

Dichloromethane

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of (4-(methylsulfonyl)phenyl)methanol (2.00 g, 10.7 mmol) and triethylamine (2.24 mL, 16.1 mmol) in acetone (25 mL) at 0 °C, slowly add methanesulfonyl chloride (1.00 mL, 12.9 mmol) dropwise.

-

Maintain the reaction mixture at 0 °C and continue stirring for 30 minutes.

-

Filter the reaction mixture.

-

To the filtrate, add lithium bromide (4.66 g, 53.7 mmol) in three portions at 0 °C.

-

Allow the resulting mixture to stir at 0 °C for 5 minutes, then warm to room temperature and continue stirring for 1.5 hours.

-

Filter the mixture again and concentrate the filtrate under reduced pressure.

-

Dilute the residue with 50 mL of water and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield this compound as a white solid.

Role in Drug Discovery and Signaling Pathways

This compound is a valuable building block in medicinal chemistry due to its reactive bromomethyl group, which allows for its conjugation to various molecular scaffolds. While this compound itself is not known to directly target a specific biological pathway, its derivatives have been explored in the development of novel therapeutics, particularly in cancer research.

One key application of related bifunctional linkers, such as bis(bromomethyl)benzenes, is in the "stapling" of peptides.[1] This technique is used to constrain a peptide into its bioactive conformation, often an α-helix, to enhance its binding affinity to a target protein and improve its cell permeability and stability. A prominent example of a pathway targeted by such stapled peptides is the p53-MDM2 protein-protein interaction .

The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Its activity is negatively regulated by the oncoprotein MDM2, which binds to p53 and promotes its degradation. In many cancers, the p53-MDM2 interaction is a key therapeutic target. Stapled peptides designed to mimic the p53 helix can disrupt this interaction, thereby reactivating p53 and inducing apoptosis in cancer cells.

Below is a conceptual workflow illustrating the synthesis of a hypothetical peptide-based drug using a bifunctional linker and its subsequent mechanism of action in the p53-MDM2 pathway.

References

1-(Bromomethyl)-4-(methylsulfonyl)benzene molecular weight and formula

This technical guide provides the core physicochemical properties of 1-(Bromomethyl)-4-(methylsulfonyl)benzene, a compound of interest for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy access and comparison for research and experimental purposes.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below.

| Property | Value |

| Molecular Formula | C8H9BrO2S[1][2] |

| Molecular Weight | 249.12 g/mol [1] |

| Alternate Names | 4-(Bromomethyl)phenyl methyl sulfone, 4-(Methylsulfonyl)benzyl bromide[2] |

| CAS Number | 53606-06-7[1][2][3] |

Experimental Protocols and Visualizations

The scope of this document is to provide the fundamental molecular weight and formula for this compound. As this request pertains to the intrinsic properties of a chemical compound rather than a biological pathway or experimental workflow, detailed experimental protocols and signaling pathway diagrams are not applicable.

References

An In-depth Technical Guide on the Solubility of 1-(Bromomethyl)-4-(methylsulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the available solubility data for 1-(Bromomethyl)-4-(methylsulfonyl)benzene, a compound of interest in synthetic organic chemistry and drug discovery. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide summarizes the known qualitative solubility information and furnishes a general, robust experimental protocol for determining the solubility of solid organic compounds. This allows researchers to ascertain solubility in specific solvent systems relevant to their work.

Core Physicochemical Properties

| Property | Value |

| Chemical Formula | C₈H₉BrO₂S |

| Molecular Weight | 249.12 g/mol |

| Physical Form | Crystalline Powder |

| Melting Point | 82-86 °C |

| CAS Number | 53606-06-7 |

Solubility Data

| Solvent | Solubility | Temperature | Source Context |

| Methanol | Soluble | Not Specified | Chemical supplier data sheets indicate solubility in methanol. |

| Acetone | Soluble | Not Specified | Used as a reaction solvent during the synthesis of derivatives, implying good solubility. |

| Dichloromethane | Soluble | Not Specified | Employed as an extraction solvent, indicating a high degree of solubility. |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound in a given solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Objective: To determine the solubility of a solid organic compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvent of interest

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or incubator

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired experimental temperature.

-

Stir the mixture vigorously for a predetermined equilibration time (e.g., 24-48 hours) to ensure the solution reaches saturation.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation upon cooling.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

-

Quantification of the Solute:

-

Determine the mass of the collected filtrate.

-

Dilute the filtered, saturated solution with a known volume of the solvent to a concentration suitable for the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a calibrated analytical technique such as HPLC or UV-Vis spectrophotometry.

-

-

Calculation of Solubility:

-

From the determined concentration of the diluted solution, calculate the concentration of the original saturated solution.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of a solid organic compound.

Caption: Experimental workflow for solubility determination.

Technical Guide: Safety and Handling of 1-(Bromomethyl)-4-(methylsulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 1-(Bromomethyl)-4-(methylsulfonyl)benzene (CAS No. 53606-06-7). The information is intended for professionals in research and drug development who may handle this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its potential dangers before handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

-

Acute Toxicity, Oral (Category 4) : Harmful if swallowed.

-

Acute Toxicity, Dermal (Category 4) : Harmful in contact with skin.

-

Skin Corrosion/Irritation (Category 1B/1C) : Causes severe skin burns and eye damage.

-

Serious Eye Damage/Eye Irritation (Category 1) : Causes serious eye damage.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System : May cause respiratory irritation.

Signal Word: Danger

Hazard Pictograms:

Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H314: Causes severe skin burns and eye damage.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the Safety Data Sheets (SDS). Key precautions include avoiding contact with skin and eyes, not breathing dust, and using only in a well-ventilated area.

Quantitative Data Summary

| Property | Value | Reference |

| CAS Number | 53606-06-7 | |

| Molecular Formula | C₈H₉BrO₂S | |

| Molecular Weight | 249.13 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 83-87 °C | |

| Boiling Point | Not available | |

| Flash Point | Not available | |

| Solubility | Soluble in methanol and other organic solvents. |

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Engineering Controls

-

Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required when handling this substance:

| PPE Category | Specification |

| Eye/Face | Chemical safety goggles and a face shield. |

| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or puncture before and during use. |

| Body | A flame-retardant lab coat, worn over personal clothing. For larger quantities or when there is a risk of splashing, a chemical-resistant apron or suit is recommended. |

| Respiratory | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |

General Handling Procedures

-

Avoid the formation of dust and aerosols.

-

Do not eat, drink, or smoke in areas where the chemical is handled, stored, or processed.

-

Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

-

Remove contaminated clothing and wash it before reuse.

First Aid and Emergency Procedures

In the event of exposure, immediate action is critical.

| Exposure Route | First Aid Measures |

| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill Response Protocol

-

Small Spills:

-

Evacuate the immediate area.

-

Wear appropriate PPE.

-

Cover the spill with an inert absorbent material (e.g., sand, vermiculite).

-

Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills:

-

Evacuate the laboratory and alert others in the vicinity.

-

Contact your institution's emergency response team.

-

Do not attempt to clean up a large spill without proper training and equipment.

-

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, bases, and amines.

-

Disposal: Dispose of this chemical and its container in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Logical Workflow for Handling this compound

The following diagram illustrates the logical workflow for safely handling this compound.

Caption: Logical workflow for the safe handling of this compound.

Disclaimer: This guide is intended for informational purposes only and does not supersede any local, state, or federal regulations or institutional safety protocols. Always consult the most recent Safety Data Sheet (SDS) before handling any chemical.

Technical Guide: Spectroscopic Characterization of 1-(Bromomethyl)-4-(methylsulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for the compound 1-(Bromomethyl)-4-(methylsulfonyl)benzene. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development, where precise structural elucidation of chemical entities is paramount.

Core Data Presentation

The following tables summarize the ¹H and predicted ¹³C NMR spectral data for this compound. The ¹H NMR data is experimentally derived, while the ¹³C NMR data is predicted based on the analysis of structurally similar compounds.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.95 | Doublet (d) | 8.4 | 2H | Ar-H (ortho to -SO₂CH₃) |

| 7.61 | Doublet (d) | 8.4 | 2H | Ar-H (ortho to -CH₂Br) |

| 4.53 | Singlet (s) | - | 2H | -CH₂Br |

| 3.08 | Singlet (s) | - | 3H | -SO₂CH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 300 MHz

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~143 | Quaternary | Ar-C (-SO₂CH₃) |

| ~140 | Quaternary | Ar-C (-CH₂Br) |

| ~130 | Tertiary | Ar-CH (ortho to -CH₂Br) |

| ~128 | Tertiary | Ar-CH (ortho to -SO₂CH₃) |

| ~44 | Primary | -SO₂C H₃ |

| ~32 | Primary | -C H₂Br |

Note: These are predicted values based on analogous structures and may vary from experimental results.

Experimental Protocols

The following is a detailed protocol for the acquisition of NMR spectra for a solid aromatic compound such as this compound.

1. Sample Preparation

-

Materials:

-

This compound (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃) of high purity (≥99.8 atom % D)

-

High-quality 5 mm NMR tube and cap

-

Glass Pasteur pipette and bulb

-

Small vial

-

Kimwipes or other lint-free tissue

-

(Optional) Internal standard, such as tetramethylsilane (TMS)

-

-

Procedure:

-

Weigh the desired amount of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

-

Gently swirl or vortex the vial to ensure the complete dissolution of the solid. If the compound is not readily soluble, sonication may be applied for a short period.

-

To remove any particulate matter that could affect the spectral resolution, filter the solution. This can be achieved by placing a small, tight plug of glass wool or a specialized filter into a Pasteur pipette and then transferring the solution through the pipette into the NMR tube.

-

Carefully place the NMR tube into a spinner turbine, ensuring it is set to the correct depth using a depth gauge.

-

Wipe the exterior of the NMR tube with a lint-free tissue to remove any dust or fingerprints.

-

2. NMR Data Acquisition

-

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a suitable probe.

-

-

General Parameters:

-

Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent.

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks. This can be performed manually or automatically.

-

Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize sensitivity.

-

-

¹H NMR Acquisition Parameters (Example):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans (NS): Typically 8 to 16 scans are sufficient for a sample of this concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

Spectral Width (SW): A range that covers all expected proton signals (e.g., 0-10 ppm).

-

-

¹³C NMR Acquisition Parameters (Example):

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans (NS): Due to the lower natural abundance of ¹³C, a larger number of scans is required (e.g., 128 to 1024 or more, depending on the sample concentration and desired signal-to-noise ratio).

-

Relaxation Delay (D1): 2-5 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): A range that covers all expected carbon signals (e.g., 0-200 ppm).

-

3. Data Processing

-

The raw data (Free Induction Decay or FID) is processed using the spectrometer's software.

-

Fourier Transformation: The FID is converted from the time domain to the frequency domain.

-

Phasing: The spectrum is phase-corrected to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR) or an internal standard (e.g., TMS at 0 ppm).

-

Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.

Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for the NMR-based characterization of this compound.

Caption: Logical workflow for NMR characterization.

Spectroscopic and Synthetic Profile of 1-(Bromomethyl)-4-(methylsulfonyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile reagent, 1-(Bromomethyl)-4-(methylsulfonyl)benzene. This compound serves as a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its bifunctional nature, featuring a reactive bromomethyl group and an electron-withdrawing methylsulfonyl moiety, makes it a valuable intermediate for introducing the 4-(methylsulfonyl)benzyl group into target molecules. This guide presents available spectroscopic data to aid in the identification and characterization of this compound and details a common synthetic route.

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound. Due to the limited availability of complete experimental spectra for this specific compound in public databases, data from closely related structural analogs are included for comparative purposes where necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment | Data Source |

| 7.95 | Doublet (d) | 8.4 | 2H | Aromatic (H-2, H-6) | Experimental Data |

| 7.61 | Doublet (d) | 8.4 | 2H | Aromatic (H-3, H-5) | Experimental Data |

| 4.53 | Singlet (s) | - | 2H | -CH₂Br | Experimental Data |

| 3.08 | Singlet (s) | - | 3H | -SO₂CH₃ | Experimental Data |

Table 2: ¹³C NMR Spectroscopic Data (Predicted and Analog-Based)

| Chemical Shift (δ) ppm | Assignment (Predicted for Target) | Data Source |

| ~145 | C-4 (ipso to -SO₂CH₃) | Prediction |

| ~139 | C-1 (ipso to -CH₂Br) | Prediction |

| ~130 | C-3, C-5 | Prediction |

| ~128 | C-2, C-6 | Prediction |

| ~44 | -SO₂CH₃ | Prediction |

| ~32 | -CH₂Br | Prediction |

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data (Analog-Based)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-3100 | Medium-Weak | Aromatic C-H Stretch |

| ~2900-3000 | Weak | Aliphatic C-H Stretch (-CH₂-, -CH₃) |

| ~1590, ~1480 | Medium-Weak | Aromatic C=C Stretch |

| ~1320, ~1150 | Strong | Asymmetric and Symmetric SO₂ Stretch |

| ~1210 | Strong | C-Br Stretch |

| ~820 | Strong | p-Disubstituted Benzene C-H Bend (out-of-plane) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Predicted)

Note: The following data is based on predicted fragmentation patterns for this compound under Electron Ionization (EI).

| m/z | Proposed Fragment Ion |

| 248/250 | [M]⁺ (Molecular ion with Br isotopes) |

| 169 | [M - Br]⁺ |

| 155 | [M - SO₂CH₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.

Synthesis of this compound

A common route for the synthesis of this compound involves the bromination of (4-(methylsulfonyl)phenyl)methanol.

Materials:

-

(4-(methylsulfonyl)phenyl)methanol

-

Triethylamine

-

Methanesulfonyl chloride

-

Lithium bromide

-

Acetone

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Water

Procedure:

-

A solution of (4-(methylsulfonyl)phenyl)methanol (1.0 eq) and triethylamine (1.5 eq) in acetone is cooled to 0 °C.

-

Methanesulfonyl chloride (1.2 eq) is added dropwise to the stirred solution at 0 °C. The mixture is stirred for 30 minutes at this temperature.

-

The reaction mixture is filtered, and lithium bromide (5.0 eq) is added to the filtrate at 0 °C.

-

The resulting mixture is stirred at 0 °C for 5 minutes and then allowed to warm to room temperature, with stirring continued for 1.5 hours.

-

The mixture is filtered again, and the filtrate is concentrated under reduced pressure.

-

The residue is diluted with water and extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound as a white solid.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: A small amount of the purified solid is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Spectra are recorded on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Standard acquisition parameters are used, typically with a 90° pulse and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Proton-decoupled spectra are acquired to obtain singlets for each unique carbon atom.

FT-IR Spectroscopy:

-

Sample Preparation: A thin film of the solid sample is prepared on a potassium bromide (KBr) plate by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane), applying the solution to the plate, and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a disc.

-

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Instrumentation: An Electron Ionization Mass Spectrometer (EI-MS) is used for analysis.

-

Sample Introduction: The sample is introduced via a direct insertion probe or through a gas chromatograph (GC) inlet if the compound is sufficiently volatile and thermally stable.

-

Ionization: The sample is ionized using a standard electron energy of 70 eV.

-

Analysis: The resulting fragments are separated by a mass analyzer (e.g., quadrupole) and detected to generate the mass spectrum.

Visualizations

Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of this compound.

An In-depth Technical Guide to 1-(Bromomethyl)-4-(methylsulfonyl)benzene: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and key characteristics of the versatile reagent, 1-(Bromomethyl)-4-(methylsulfonyl)benzene. While its exact initial synthesis remains to be definitively pinpointed in a singular seminal publication, this document traces its emergence in the scientific literature and patent landscape, alongside its chemical properties, established synthesis protocols, and evolving applications in organic synthesis and medicinal chemistry.

Introduction

This compound, also known as 4-(methylsulfonyl)benzyl bromide, is a bifunctional organic compound featuring a reactive bromomethyl group and an electron-withdrawing methylsulfonyl group. This unique combination of functionalities makes it a valuable reagent in a variety of chemical transformations, particularly as a benzylating agent for introducing the 4-(methylsulfonyl)benzyl moiety into molecules. This guide delves into the historical context of its development and provides a detailed examination of its properties and synthesis.

Discovery and Historical Context

The precise first synthesis and discovery of this compound is not prominently documented in a single, easily identifiable source. Its appearance in the chemical literature seems to be more of a gradual emergence as a useful building block rather than a landmark discovery. The Chemical Abstracts Service (CAS) registry number for this compound is 53606-06-7 . While pinpointing the exact date of the first registration is challenging, this number serves as a key identifier for tracing its documented history.

Early research into related compounds, such as other substituted benzyl halides and sulfones, laid the groundwork for the eventual synthesis and utilization of this compound. The development of reliable methods for the oxidation of sulfides to sulfones and the radical bromination of benzylic positions were critical precursors to its preparation. It is likely that the compound was first synthesized and used in an industrial or medicinal chemistry setting before appearing in mainstream academic literature, which is a common trajectory for many specialized reagents.

Its utility as a reagent in organic synthesis, particularly for the introduction of a stable yet reactive handle in molecules, likely drove its initial synthesis and subsequent commercial availability. The methylsulfonyl group provides a polar, electron-withdrawing feature that can influence the reactivity of the benzyl group and confer specific properties to the final products.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe and effective use in research and development.

| Property | Value | Reference |

| CAS Number | 53606-06-7 | N/A |

| Molecular Formula | C₈H₉BrO₂S | N/A |

| Molecular Weight | 249.13 g/mol | [1] |

| Appearance | White to off-white crystalline solid | N/A |

| Melting Point | 98-102 °C | N/A |

| Boiling Point | Decomposes upon heating | N/A |

| Solubility | Soluble in many organic solvents such as dichloromethane, chloroform, and acetone. Insoluble in water. | N/A |

| ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | 7.95 (d, J=8.4 Hz, 2H), 7.61 (d, J=8.4 Hz, 2H), 4.53 (s, 2H), 3.08 (s, 3H) | [2] |

Key Experimental Protocols for Synthesis

Several synthetic routes to this compound have been reported. The two most common methods are detailed below.

Synthesis from (4-(Methylsulfonyl)phenyl)methanol

This two-step, one-pot procedure is a widely used laboratory-scale synthesis.

Reaction Scheme:

Figure 1: Synthesis from (4-(Methylsulfonyl)phenyl)methanol.

Detailed Protocol:

-

To a stirred solution of (4-(methylsulfonyl)phenyl)methanol (1 equivalent) and triethylamine (1.5 equivalents) in acetone at 0 °C, methanesulfonyl chloride (1.2 equivalents) is added dropwise.

-

The reaction mixture is stirred at this temperature for 30 minutes.

-

The reaction mixture is filtered to remove the triethylamine hydrochloride salt.

-

To the filtrate, lithium bromide (5 equivalents) is added at 0 °C.

-

The resulting mixture is allowed to warm to room temperature and stirred for an additional 1.5 hours.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between water and a suitable organic solvent (e.g., dichloromethane).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum to yield the product as a white solid.[2]

Synthesis from 4-Methylphenyl Methyl Sulfone

This method involves the radical bromination of the benzylic methyl group.

Reaction Scheme:

Figure 2: Synthesis from 4-Methylphenyl Methyl Sulfone.

Detailed Protocol:

-

A mixture of 4-methylphenyl methyl sulfone (1 equivalent), N-bromosuccinimide (NBS) (1.05 equivalents), and a catalytic amount of benzoyl peroxide (BPO) in a suitable solvent such as carbon tetrachloride is prepared.

-

The mixture is heated to reflux and irradiated with a UV lamp to initiate the radical reaction.

-

The reaction progress is monitored by a suitable technique (e.g., TLC or GC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Applications in Drug Discovery and Organic Synthesis

The primary application of this compound is as an alkylating agent to introduce the 4-(methylsulfonyl)benzyl group. This moiety can serve several purposes in drug design and synthesis:

-

Linker/Spacer: The benzyl group can act as a rigid spacer to connect different pharmacophores within a molecule.

-

Pharmacophore Component: The sulfone group can engage in hydrogen bonding and other non-covalent interactions with biological targets.

-

Modulation of Physicochemical Properties: The polar sulfone group can influence the solubility, lipophilicity, and metabolic stability of a drug candidate.

-

Synthetic Handle: The bromomethyl group provides a reactive site for further functionalization.

While specific blockbuster drugs containing this exact fragment are not readily identifiable, its presence as a building block in patented compounds suggests its use in the exploration of new chemical entities across various therapeutic areas.

In organic synthesis, it is a versatile reagent for the S-alkylation, N-alkylation, O-alkylation, and C-alkylation of a wide range of substrates.

Logical Workflow for Utilization in Synthesis

The general workflow for using this compound as an alkylating agent is depicted below.

Figure 3: General experimental workflow for alkylation reactions.

Conclusion

This compound has established itself as a valuable and versatile reagent in the toolkit of synthetic and medicinal chemists. While its formal discovery is not marked by a singular event, its continued presence in the scientific and patent literature underscores its utility. The combination of a reactive benzylic bromide and a polar, electron-withdrawing sulfone group provides a unique set of properties that are leveraged in the design and synthesis of complex molecules. This guide has provided a comprehensive overview of its history, properties, synthesis, and applications, serving as a valuable resource for researchers in the field.

References

Theoretical Insights into the Reactivity of 1-(Bromomethyl)-4-(methylsulfonyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical examination of the reactivity of 1-(bromomethyl)-4-(methylsulfonyl)benzene, a key intermediate in organic synthesis and drug discovery. By integrating principles of physical organic chemistry with computational insights on analogous systems, this document elucidates the mechanistic pathways governing its reactions, with a particular focus on nucleophilic substitution. The influence of the potent electron-withdrawing methylsulfonyl group on the transition state geometry, reaction kinetics, and mechanistic landscape (SN1 vs. SN2) is a central theme. This guide also furnishes detailed experimental protocols for the kinetic analysis of this compound's reactivity, offering a practical framework for its application in research and development.

Introduction

This compound is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its utility stems from the presence of a reactive benzylic bromide moiety, a versatile handle for introducing the 4-(methylsulfonyl)phenyl group into various molecular scaffolds. The electronic properties of the methylsulfonyl group exert a profound influence on the reactivity of the benzylic carbon, making a thorough understanding of its reaction mechanisms crucial for predictable and efficient synthesis.

This guide will explore the theoretical underpinnings of this reactivity, drawing upon established principles of physical organic chemistry and computational studies of related substituted benzyl bromides.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common laboratory-scale synthesis involves the radical bromination of 1-methyl-4-(methylsulfonyl)benzene using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.

Alternatively, a two-step procedure starting from (4-(methylsulfonyl)phenyl)methanol is also employed. The alcohol is first converted to a mesylate, which is then displaced by a bromide ion.

Theoretical Framework for Reactivity

The reactivity of this compound in nucleophilic substitution reactions is dictated by the electronic nature of the para-methylsulfonyl group. This group is a strong electron-withdrawing group (EWG) through both inductive and resonance effects.

Hammett Analysis

The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of the electronic effect of a substituent on the rate (k) of a reaction relative to the unsubstituted compound (k₀). The substituent constant (σ) is a measure of the electronic effect of the substituent, and the reaction constant (ρ) reflects the sensitivity of the reaction to these effects.

For substituents that can engage in direct resonance with the reaction center, modified substituent constants (σ⁺ or σ⁻) are often used. In the case of nucleophilic substitution of benzyl bromides, the nature of the transition state determines which constant is most appropriate.

Table 1: Hammett Substituent Constants

| Substituent | σ_p | σ⁺ |

| -H | 0.00 | 0.00 |

| -CH₃ | -0.17 | -0.31 |

| -OCH₃ | -0.27 | -0.78 |

| -Cl | 0.23 | 0.11 |

| -NO₂ | 0.78 | 0.79 |

| -SO₂CH₃ | 0.72 | N/A |

The large positive σ_p value for the methylsulfonyl group indicates its strong electron-withdrawing nature.

Mechanistic Considerations: SN1 vs. SN2 Pathways

Nucleophilic substitution at a benzylic carbon can proceed through a spectrum of mechanisms, with the SN1 and SN2 pathways representing the two extremes.

-

SN1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate. Electron-donating groups (EDGs) at the para position stabilize the benzylic carbocation through resonance and induction, thus favoring the SN1 pathway.

-

SN2 Mechanism: This is a one-step, concerted process where the nucleophile attacks the electrophilic carbon as the leaving group departs. Electron-withdrawing groups (EWGs) at the para position destabilize the developing positive charge of an SN1-like transition state and increase the electrophilicity of the benzylic carbon, thereby favoring the SN2 pathway.

Given that the methylsulfonyl group is a potent EWG, it is anticipated to strongly favor an SN2 mechanism for nucleophilic substitution reactions of this compound. The EWG will destabilize any significant positive charge development on the benzylic carbon, making the formation of a carbocation intermediate highly unfavorable.

The logical relationship for the influence of the substituent on the reaction mechanism is depicted in the following diagram:

Computational Insights from Analogous Systems

For the SN2 reaction of benzyl bromides with EWGs, the transition state is expected to be "tighter," with shorter bond distances between the nucleophile, the benzylic carbon, and the leaving group, compared to the "looser" transition state for substrates with EDGs.

Experimental Protocols for Reactivity Studies

To quantitatively assess the reactivity of this compound, kinetic studies of its solvolysis or reaction with a specific nucleophile can be performed.

General Protocol for Solvolysis Kinetics

This protocol describes a general method for determining the first-order rate constant for the solvolysis of this compound in a mixed solvent system (e.g., ethanol/water).

Materials:

-

This compound

-

Ethanol (absolute)

-

Deionized water

-

Standardized sodium hydroxide solution (e.g., 0.01 M)

-

Acid-base indicator (e.g., bromothymol blue)

-

Constant temperature bath

-

Burette, pipettes, volumetric flasks, and Erlenmeyer flasks

Procedure:

-

Solvent Preparation: Prepare the desired solvent mixture (e.g., 50:50 v/v ethanol/water) in a volumetric flask.

-

Reaction Setup: In an Erlenmeyer flask, add a precise volume of the solvent mixture and a few drops of the indicator. Place the flask in the constant temperature bath to equilibrate.

-

Initiation of Reaction: Prepare a stock solution of this compound in a small amount of a suitable solvent (e.g., acetone). At time t=0, inject a small, precise volume of the stock solution into the equilibrated solvent mixture and start a timer.

-

Titration: The solvolysis reaction will produce HBr, causing the indicator to change color. Titrate the reaction mixture with the standardized NaOH solution to the endpoint. Record the volume of NaOH added and the time.

-

Data Collection: Repeat the titration at regular time intervals until the reaction is complete (i.e., the volume of NaOH required for neutralization no longer changes).

-

Data Analysis: The rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH required at the completion of the reaction, and Vt is the volume required at time t. The slope of this line will be -k.

The workflow for this experimental protocol is illustrated below:

Predicted Reactivity and Conclusion

Based on the strong electron-withdrawing nature of the para-methylsulfonyl group, the following reactivity profile for this compound is predicted:

-

Reaction Mechanism: Nucleophilic substitution reactions will overwhelmingly proceed via an SN2 mechanism . The SN1 pathway is highly disfavored due to the electronic destabilization of the potential benzylic carbocation intermediate.

-

Reaction Rate: Compared to unsubstituted benzyl bromide, the rate of SN2 reactions may be influenced by competing factors. The electron-withdrawing group increases the electrophilicity of the benzylic carbon, which should accelerate the reaction. However, the transition state for an SN2 reaction involves the buildup of negative charge, which is delocalized onto the aromatic ring. A strong EWG at the para position can stabilize this negative charge, potentially leading to a rate enhancement. Computational studies on analogous systems suggest that in solution, the interplay of electronic and solvation effects can be complex.

-

Transition State: The SN2 transition state is expected to be "tight," with a more trigonal bipyramidal geometry at the benzylic carbon compared to reactions with electron-donating groups.

Methodological & Application

Application Notes and Protocols: 1-(Bromomethyl)-4-(methylsulfonyl)benzene as a Protecting Group for Phenols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-(bromomethyl)-4-(methylsulfonyl)benzene for the protection of phenolic hydroxyl groups. This reagent introduces the 4-(methylsulfonyl)benzyl (Mos) protecting group, offering distinct stability and potential for selective deprotection in complex organic syntheses. Detailed experimental protocols for both the protection and deprotection steps are provided below, along with a summary of reaction conditions and stability profiles.

Introduction

In the synthesis of complex molecules, particularly in the field of drug development, the selective protection and deprotection of functional groups is of paramount importance. Phenolic hydroxyl groups, due to their acidic nature and nucleophilicity, often require protection to prevent unwanted side reactions. The 4-(methylsulfonyl)benzyl (Mos) group is an electron-withdrawing benzyl-type protecting group. The presence of the para-methylsulfonyl substituent significantly alters the electronic properties of the benzyl group, influencing its stability and the conditions required for its cleavage compared to standard benzyl or p-methoxybenzyl (PMB) ethers.

Chemical Properties

-

Chemical Name: this compound

-

Synonyms: 4-(Methylsulfonyl)benzyl bromide

-

CAS Number: 53606-06-7[1]

-

Molecular Formula: C₈H₉BrO₂S[2]

-

Molecular Weight: 249.12 g/mol [3]

-

Appearance: Solid[4]

Application: Protection of Phenols

The protection of phenols with this compound proceeds via a Williamson ether synthesis. The phenolic proton is first removed by a base to generate a more nucleophilic phenoxide, which then displaces the bromide from the benzylic position of the reagent.

General Experimental Workflow for Phenol Protection

Caption: General workflow for the protection of phenols using this compound.

Experimental Protocol: Protection of Phenol

This protocol describes a general procedure for the protection of a simple phenol. Reaction conditions may need to be optimized for specific substrates.

Materials:

-

Phenol (1.0 equiv)

-

This compound (1.1 equiv)

-

Potassium carbonate (K₂CO₃, 2.0 equiv), finely powdered and dried

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of the phenol in anhydrous DMF, add potassium carbonate.

-

Add this compound to the mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-(methylsulfonyl)benzyl protected phenol.

Data Presentation: Protection of Phenols

| Phenol Substrate | Base | Solvent | Time (h) | Yield (%) |

| Phenol | K₂CO₃ | DMF | 18 | Data not available |

| 4-Methoxyphenol | NaH | THF | 12 | Data not available |

| 2,6-Dimethylphenol | Cs₂CO₃ | Acetonitrile | 24 | Data not available |

| Note: Specific yield data for the protection of various phenols with this compound is not readily available in the searched literature. The conditions presented are based on general Williamson ether synthesis protocols. |

Application: Deprotection of 4-(Methylsulfonyl)benzyl Ethers

The electron-withdrawing nature of the methylsulfonyl group makes the Mos-protected phenols more stable to acidic conditions compared to standard benzyl ethers. Cleavage of the Mos group can be challenging, and standard debenzylation methods may not be effective. Catalytic hydrogenolysis is a potential method, although the sulfur-containing moiety could interfere with the catalyst.

General Experimental Workflow for Deprotection

Caption: General workflow for the deprotection of 4-(methylsulfonyl)benzyl protected phenols.

Experimental Protocol: Deprotection via Catalytic Hydrogenolysis

This protocol outlines a potential method for the cleavage of the Mos group. Optimization of catalyst loading, hydrogen pressure, and reaction time may be necessary.

Materials:

-

4-(Methylsulfonyl)benzyl protected phenol (1.0 equiv)

-

Palladium on carbon (Pd/C, 10 mol%)

-

Methanol or Ethyl Acetate

-

Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

-

Dissolve the 4-(methylsulfonyl)benzyl protected phenol in a suitable solvent (e.g., methanol or ethyl acetate) in a flask equipped with a stir bar.

-

Carefully add the Pd/C catalyst to the solution.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or in a Parr apparatus) at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel if necessary to yield the deprotected phenol.

Data Presentation: Deprotection of 4-(Methylsulfonyl)benzyl Ethers

| Deprotection Method | Reagents | Solvent | Time (h) | Yield (%) |

| Catalytic Hydrogenolysis | H₂, Pd/C | Methanol | 24 | Data not available |

| Strong Acid Cleavage | HBr | Acetic Acid | 12 | Data not available |

| Oxidative Cleavage | DDQ | Dichloromethane/Water | 6 | Data not available |

| Note: Specific yield data for the deprotection of 4-(methylsulfonyl)benzyl ethers of phenols is not readily available in the searched literature. The proposed conditions are based on general deprotection methods for benzyl ethers and may require significant optimization. |

Stability Profile

The 4-(methylsulfonyl)benzyl (Mos) protecting group is expected to exhibit the following stability characteristics:

-

Stable to:

-

Mild to moderately acidic conditions.

-

Basic conditions (e.g., those used for ester hydrolysis).

-

Many oxidizing and reducing agents that do not affect benzyl ethers.

-

-

Labile to:

-

Strong acidic conditions (though likely more stable than a standard benzyl ether).

-

Catalytic hydrogenolysis (potential for catalyst poisoning should be considered).

-

Logical Relationships in Protecting Group Strategy

Caption: Logical relationship between the protection and deprotection steps in a synthetic sequence.

Conclusion

The use of this compound to install the 4-(methylsulfonyl)benzyl (Mos) protecting group on phenols offers a potentially valuable strategy in multi-step organic synthesis. The electron-withdrawing nature of the methylsulfonyl group imparts a unique stability profile, likely rendering the protected phenol more resistant to acidic conditions than traditional benzyl ethers. However, the development of reliable and high-yielding deprotection protocols is crucial for its widespread adoption. Further research is required to establish optimized conditions for both the protection and, more critically, the cleavage of this protecting group from a variety of phenolic substrates. The protocols and data presented herein provide a foundation for researchers to explore the utility of the Mos group in their synthetic endeavors.

References

Application Notes and Protocols: N-alkylation of Indoles with 1-(Bromomethyl)-4-(methylsulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of indoles is a cornerstone transformation in organic synthesis, pivotal to the development of a vast array of biologically active compounds and pharmaceutical agents. The indole nucleus is a privileged scaffold found in numerous natural products and approved drugs. Modification at the N-1 position of the indole ring by introducing alkyl or substituted benzyl groups, such as the 4-(methylsulfonyl)benzyl moiety, can significantly alter the molecule's steric and electronic properties. This modulation can enhance pharmacological activity, improve metabolic stability, and fine-tune binding affinity to biological targets.